molecular formula C7H8O4 B1205806 4-Carboxymethyl-3-methylbut-2-en-1,4-olide CAS No. 6307-98-8

4-Carboxymethyl-3-methylbut-2-en-1,4-olide

Cat. No.: B1205806
CAS No.: 6307-98-8
M. Wt: 156.14 g/mol
InChI Key: GXEVIPDDAUJTCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide typically involves the cyclization of 3-methylmuconic acid. This process can be achieved through acid-catalyzed or base-catalyzed reactions, depending on the desired reaction conditions. The cyclization reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria or fungi capable of degrading aromatic compounds can be employed to produce this compound through biotransformation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4-Carboxymethyl-3-methylbut-2-en-1,4-olide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide involves its interaction with specific enzymes and molecular targets. In microbial metabolism, the compound is converted by enzymes such as muconate cycloisomerase, leading to the formation of various metabolic intermediates. These intermediates can then enter different biochemical pathways, contributing to the degradation of aromatic compounds .

Comparison with Similar Compounds

  • 4-Carboxymethyl-4-methylbut-2-en-1,4-olide
  • 4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide

Comparison: 4-Carboxymethyl-3-methylbut-2-en-1,4-olide is unique due to its specific substitution pattern and lactone ring structure. Compared to similar compounds, it exhibits distinct reactivity and stability, making it valuable for specific applications in chemical synthesis and biodegradation studies .

Properties

IUPAC Name

2-(3-methyl-5-oxo-2H-furan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEVIPDDAUJTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-98-8
Record name 2-Furanacetic acid, 2,5-dihydro-3-methyl-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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